molecular formula C9H15BrO2 B2455314 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane CAS No. 1851527-23-5

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Cat. No.: B2455314
CAS No.: 1851527-23-5
M. Wt: 235.121
InChI Key: HPWPCXCSMIAIGF-UHFFFAOYSA-N
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Description

Contextualization within Dioxaspiroketal Chemistry and Spiro[4.5]decane Frameworks

The structure of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is defined by two core components: the spiro[4.5]decane skeleton and the dioxaspiroketal system. A spiro[4.5]decane is a bicyclic hydrocarbon consisting of a five-membered ring and a six-membered ring that are joined at a single, shared carbon atom, known as the spiro atom. This structural motif is not merely a synthetic curiosity; it is found in a variety of naturally occurring compounds, particularly in a class of sesquiterpenes known as spirovetivanes, which includes metabolites and phytoalexins. rsc.org The synthesis of this framework is a key step in the total synthesis of biologically important natural products like gleenol (B1239691) and axenol. nih.gov

The 1,8-dioxaspiro portion of the molecule refers to a spiroketal, where the spiro atom is also the central carbon of a ketal functional group. Dioxaspiroketals are prevalent in numerous biologically potent natural products, where they are often essential for the compound's activity. researchgate.netresearchgate.net In synthetic chemistry, this feature is often formed from a ketone, and in the case of the parent structure for this compound, the ketal can be seen as a protected form of a ketone on the cyclohexane (B81311) ring. This integration of a rigid carbocyclic spiro system with a dioxaspiroketal creates a well-defined, three-dimensional scaffold that is both stable and synthetically versatile.

Academic Significance of Spirocyclic Systems in Chemical Synthesis and Design

Spirocyclic systems, characterized by two rings connected through a single atom, have garnered significant academic and industrial interest due to their unique structural and conformational properties. A primary advantage of incorporating spirocyclic scaffolds into molecules, particularly in the context of drug discovery, is their inherent three-dimensionality. This contrasts with the flat, often aromatic structures that have historically dominated medicinal chemistry. The rigid, non-planar geometry of spirocycles allows for a more precise and spatially distributed presentation of functional groups, enabling more specific interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes.

Fundamental Role of the Bromomethyl Moiety in Directing Reactivity and Functionalization

The synthetic utility of this compound is largely dictated by the presence of the bromomethyl (-CH2Br) group. This functional group acts as a powerful electrophilic handle, enabling the covalent attachment of the entire spirocyclic scaffold to a wide array of other molecules. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.

This reactivity allows the compound to participate readily in nucleophilic substitution reactions, primarily through an SN2 mechanism. A diverse range of nucleophiles—including amines, alcohols, thiols, and carbanions—can displace the bromide ion, forming a new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bond, respectively. This versatility makes this compound an ideal building block for introducing a rigid, three-dimensional spiroketal unit into a larger molecular structure. The ability to easily convert the bromomethyl group into other functionalities is a key advantage for constructing libraries of complex molecules for screening purposes or for the targeted synthesis of a specific bioactive compound.

Current Research Focus and Emerging Scientific Challenges Pertaining to the Compound

While this compound is commercially available as a synthetic building block, specific research focusing exclusively on this compound is limited. biosynth.com The current research focus is therefore understood through the broader context of utilizing complex spirocyclic intermediates in synthetic and medicinal chemistry. nuph.edu.ua Research efforts are directed towards incorporating such three-dimensional fragments into novel molecular architectures to explore new areas of chemical space. For instance, related dioxa-azaspiro[4.5]decane derivatives have been synthesized and evaluated as ligands for the σ1 receptor, which is a target for tumor imaging agents. nih.gov

Emerging scientific challenges related to this compound and its analogs fall into several categories. First, the development of highly efficient and, crucially, stereoselective synthetic routes to produce specific isomers of this and related chiral spirocycles remains an active area of research. researchgate.net Controlling the stereochemistry at the spiro center and at the carbon bearing the functional group is essential for applications in medicinal chemistry, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

A second challenge lies in fully exploring the synthetic potential of this building block. While its utility in standard nucleophilic substitution is clear, future research may focus on employing it in more complex, multicomponent, or cascade reactions to rapidly build molecular complexity. rsc.org Finally, identifying novel applications for the spiro[4.5]decane scaffold introduced by this reagent is a key objective. This involves synthesizing libraries of derivatives and screening them for biological activity against a range of therapeutic targets, a process that could uncover new lead compounds for drug development.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1851527-23-5 biosynth.com
Molecular Formula C₉H₁₅BrO₂ biosynth.com
Molecular Weight 235.12 g/mol biosynth.com
IUPAC Name This compound
Physical Form Liquid
SMILES C1CC2(CCOCC2)OC1CBr biosynth.com

| InChI Key | HPWPCXCSMIAIGF-UHFFFAOYSA-N |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Gleenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,8-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPCXCSMIAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851527-23-5
Record name 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane
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Advanced Synthetic Methodologies for 2 Bromomethyl 1,8 Dioxaspiro 4.5 Decane

Regioselective Bromination Strategies

Regioselectivity is a critical challenge in the synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, ensuring that the bromine atom is introduced exclusively at the desired methyl group. The choice of brominating agent and reaction mechanism is paramount to achieving this selectivity.

One of the most effective methods for the selective bromination of a methyl group adjacent to a heteroatom, as in the precursor 2-methyl-1,8-dioxaspiro[4.5]decane, is through a free radical-mediated pathway. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of bromine (Br₂) in the reaction medium, which favors radical substitution over competing ionic pathways like electrophilic addition. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the C2-methyl group of the spiroketal. This position is selectively targeted because the adjacent oxygen atom can stabilize the resulting radical intermediate. This primary radical then reacts with a molecule of Br₂, generated from the reaction of NBS with trace amounts of HBr, to form the desired this compound and a bromine radical, which continues the chain reaction. libretexts.org

The general mechanism proceeds as follows:

Initiation: The radical initiator decomposes to form initial radicals.

Propagation Step 1: The initiator radical abstracts a hydrogen from the methyl group of the spiroketal, forming a stabilized primary radical.

Propagation Step 2: The spiroketal radical reacts with Br₂ to yield the final product and a bromine radical.

Chain Sustenance: HBr produced reacts with NBS to regenerate the Br₂ needed for propagation.

Typical reaction conditions involve refluxing the spiroketal precursor with NBS and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311).

Table 1: Representative Conditions for Radical-Mediated Bromination
PrecursorBrominating AgentInitiatorSolventTemperature (°C)Yield (%)
2-methyl-1,8-dioxaspiro[4.5]decaneNBS (1.1 eq)AIBN (0.05 eq)CCl₄77~75-85
2-methyl-1,8-dioxaspiro[4.5]decaneNBS (1.1 eq)Benzoyl Peroxide (0.05 eq)Benzene80~70-80

While NBS is highly effective, alternative methods exist, particularly for precursors like 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane. In this approach, the bromomethyl group is installed via nucleophilic substitution of a primary alcohol. The Appel reaction is a premier method for this conversion, offering mild conditions and high yields. wikipedia.orgorganic-chemistry.org

The reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). PPh₃ first reacts with CBr₄ to form a phosphonium (B103445) salt. The alcohol precursor then acts as a nucleophile, attacking the phosphorus atom to create an oxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group. Finally, the bromide ion generated in the initial step displaces the activated oxygen in an Sₙ2 reaction, yielding this compound with inversion of configuration if the carbon were chiral. alfa-chemistry.com A key advantage of this method is its applicability to sensitive substrates that may not tolerate the conditions of radical reactions. organic-chemistry.org The primary drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which must be removed during purification.

Other phosphorus-based reagents, such as phosphorus tribromide (PBr₃), can also achieve this transformation, though often under harsher conditions that may not be compatible with the spiroketal moiety.

Table 2: Conditions for Appel Reaction on Hydroxymethyl Precursor
PrecursorReagentsSolventTemperature (°C)Yield (%)
2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decaneCBr₄ (1.5 eq), PPh₃ (1.5 eq)Dichloromethane (CH₂Cl₂)0 to 25~85-95
2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decanePBr₃ (0.5 eq)Diethyl Ether0~60-70

Convergent and Divergent Synthetic Approaches Utilizing Spiroketal Precursors

A convergent synthesis involves the assembly of the final molecule from smaller, pre-functionalized fragments. In this context, the spiroketal core would be constructed from building blocks that already contain the necessary bromine atom. This approach can be advantageous for controlling stereochemistry and avoiding issues with late-stage functionalization.

A divergent approach, where a common, unfunctionalized spiroketal precursor is synthesized first and then subjected to various functionalization reactions, is often more practical and flexible. This strategy allows for the creation of a library of derivatives from a single intermediate. For the synthesis of this compound, this involves first preparing either 2-methyl-1,8-dioxaspiro[4.5]decane or 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane.

The spiroketal core itself is typically formed via the acid-catalyzed cyclization of a dihydroxy ketone. The subsequent installation of the bromomethyl group is then achieved using the regioselective bromination methods described in section 2.1. This post-spiroketalization approach is generally more efficient as it avoids carrying a potentially reactive bromomethyl group through multiple synthetic steps required to build the spiroketal core.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

For radical-mediated bromination with NBS , key variables include the choice of solvent, the concentration of the initiator, and the reaction temperature.

Solvent: Non-polar solvents like CCl₄ or cyclohexane are preferred to minimize ionic side reactions. libretexts.org

Initiator Concentration: A low concentration of the radical initiator (typically 1-5 mol%) is used to maintain a controlled radical chain reaction and prevent unwanted polymerization or decomposition.

Temperature: The temperature must be sufficient to cause homolysis of the initiator but not so high as to promote degradation of the product or precursor.

For the Appel reaction , optimization focuses on reagent stoichiometry, temperature control, and product purification.

Stoichiometry: Slight excesses of CBr₄ and PPh₃ are often used to drive the reaction to completion, but large excesses can complicate purification.

Temperature: The reaction is typically started at 0 °C to control the initial exothermic formation of the phosphonium salt and then allowed to warm to room temperature.

Purification: The primary challenge is the removal of the triphenylphosphine oxide byproduct. This is typically achieved by chromatography on silica (B1680970) gel or by crystallization if the product is a solid.

Table 3: Optimization Parameters and Their Effects
ParameterReaction TypeEffect on Yield/Purity
Solvent PolarityRadical BrominationIncreasing polarity can promote ionic side reactions, lowering yield.
Initiator ConcentrationRadical BrominationToo high can lead to side products; too low results in slow or incomplete reaction.
TemperatureAppel ReactionHigher temperatures can lead to decomposition; low temperatures ensure controlled reaction.
Reagent StoichiometryAppel ReactionExcess reagents ensure completion but complicate purification.

Solvent Effects and Temperature Control

The choice of solvent and precise control of temperature are critical parameters in directing the outcome of chemical reactions, influencing both reaction rates and stereoselectivity. numberanalytics.comrsc.org In the context of spiroketalization, these factors can significantly affect the equilibrium between different isomeric forms and the activation energies of competing reaction pathways.

Solvents can influence the reactivity and diastereoselectivity of spiroketalization reactions. acs.org For instance, in certain iridium-catalyzed cascade reactions leading to spiroketals, toluene (B28343) has been shown to enhance the diastereomeric ratio compared to other solvents like DCE. acs.org The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent all play a role in stabilizing or destabilizing transition states, which in turn dictates the stereochemical outcome. researchgate.net

Temperature control is another powerful tool for optimizing selectivity. numberanalytics.com Many stereoselective reactions are performed at cryogenic temperatures (below -150°C) to slow down reaction rates, allowing for more controlled transformations and minimizing the formation of side products. numberanalytics.com For example, a methanol-induced kinetic spirocyclization has been effectively carried out at -63°C. nih.gov By carefully modulating the temperature, chemists can favor the kinetic product over the thermodynamic one or enhance the enantioselectivity of a catalytic process.

Table 1: Representative Solvent Effects in a Cascade Allylation/Spiroketalization Reaction

SolventYield (%)Diastereomeric Ratio (dr)Reference
DCE705:1 acs.org
Toluene55>20:1 acs.org
DCM657:1 acs.org
THF584:1 acs.org

This table illustrates the impact of different solvents on the yield and diastereoselectivity of a representative spiroketalization reaction, highlighting how solvent choice is a critical optimization parameter.

Catalyst Selection and Loading

The choice of catalyst is paramount in modern organic synthesis, and the formation of spiroketals is no exception. A variety of catalytic systems, including Brønsted acids, Lewis acids, transition metals, and organocatalysts, have been employed to facilitate spiroketalization.

Brønsted acids are commonly used to catalyze the cyclization of dihydroxy ketone precursors under thermodynamic control. researchgate.netnih.gov However, for more sophisticated stereocontrolled syntheses, metal-based catalysts and organocatalysts are often preferred. Chiral iridium(I) complexes, for example, have been successfully used in asymmetric cascade reactions to produce spiroketals with high enantioselectivity and diastereoselectivity. acs.orgnih.govacs.org Similarly, gold complexes have been utilized in multicomponent reactions to generate spiroacetals. researchgate.net

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral bifunctional aminothiourea catalysts can mediate intramolecular hemiacetalization/oxy-Michael addition cascades to afford spiroketals with high enantioselectivity. nih.gov Quinine-derived squaramide organocatalysts have also proven effective in enantio- and diastereoselective spiroketalizations. nih.govacs.org

Catalyst loading is a crucial parameter to optimize, balancing reaction efficiency with cost and potential product contamination. In a reported Ir-catalyzed cascade spiroketalization, the catalyst was generated from 4 mol % of the iridium precursor, [Ir(cod)Cl]₂, and 16 mol % of a chiral ligand. acs.org In other systems, such as a Ti(Oi-Pr)₄-mediated kinetic spiroketalization, stoichiometric or even excess amounts of the mediating agent may be required to achieve optimal stereocontrol. acs.org

Stereoselective Synthesis of this compound Enantiomers

Achieving control over the stereochemistry at the spirocyclic center and the C2 position is a significant challenge. Stereoselective synthesis aims to produce a single enantiomer of the target molecule, which is crucial for applications in pharmaceuticals and materials science.

Chiral Auxiliaries and Asymmetric Catalysis

Two primary strategies for achieving stereoselectivity are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org Common examples include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org In the context of spiroketal synthesis, a chiral sulfoxide (B87167) auxiliary has been used to achieve the asymmetric synthesis of bisbenzannulated spiroketals. nih.gov The strategy involved separating the diastereomers formed after the introduction of the auxiliary, which then allowed for the isolation of the individual spiroketal enantiomers. nih.gov

Asymmetric catalysis employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. nih.govresearchgate.net This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. As mentioned previously, chiral catalysts based on iridium, nih.gov as well as organocatalysts like aminothioureas and squaramides, nih.govnih.gov have been highly effective in the enantioselective synthesis of various spiroketals, often achieving excellent enantiomeric excess (ee).

Table 2: Examples of Asymmetric Catalysis in Spiroketal Synthesis

Catalyst TypeAchieved Enantioselectivity (ee)Reference
Chiral Ir(I) Complexup to >99% nih.gov
Bifunctional AminothioureaHigh enantioselectivity nih.gov
Quinine-derived SquaramideHigh enantioselectivity nih.gov
Gold Complex/Brønsted AcidHigh enantioselectivities researchgate.net

This table summarizes the high levels of enantioselectivity achieved with various types of chiral catalysts in the synthesis of spiroketal structures, demonstrating the power of asymmetric catalysis.

Resolution Techniques for Diastereomeric Mixtures

When a reaction produces a mixture of enantiomers (a racemate), a process called chiral resolution can be used to separate them. libretexts.org Since enantiomers have identical physical properties, direct separation is generally not feasible. libretexts.org The most common strategy is to convert the enantiomeric mixture into a mixture of diastereomers by reacting it with an enantiomerically pure resolving agent. libretexts.org

Diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation by conventional techniques like crystallization or chromatography. mdpi.com Once separated, the resolving agent can be cleaved to yield the individual, enantiomerically pure compounds. libretexts.org For example, a racemic spiroketal could potentially be reacted with a chiral acid to form diastereomeric salts, which could then be separated by fractional crystallization. Alternatively, chromatographic separation on a chiral stationary phase (chiral HPLC) is a powerful analytical and preparative technique for resolving enantiomers. The separation of diastereomeric spiroketals, formed using a chiral sulfoxide auxiliary, has been demonstrated as a viable path to obtaining enantiopure products. nih.gov

Mechanistic Investigations and Chemical Transformations of 2 Bromomethyl 1,8 Dioxaspiro 4.5 Decane

Elucidation of the Electrophilic Nature of the Bromomethyl Group

The C-Br bond in the bromomethyl group of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is polarized, with the carbon atom being electron-deficient and thus electrophilic. This is due to the higher electronegativity of the bromine atom, which withdraws electron density from the adjacent carbon. This inherent electrophilicity makes the carbon atom a prime target for attack by nucleophiles.

Comparative Studies with Analogous Halogenated Spiro Compounds

While no direct comparative studies have been found for this compound, it is a well-established principle in organic chemistry that the reactivity of a halogen as a leaving group in nucleophilic substitution reactions follows the order I > Br > Cl > F. This trend is attributed to the bond strength between the carbon and the halogen atom, as well as the stability of the resulting halide ion. Therefore, it can be reasonably predicted that this compound would be more reactive towards nucleophiles than its chloro-analogue, 2-(chloromethyl)-1,8-dioxaspiro[4.5]decane.

Table 1: Predicted Relative Reactivity of Analogous Halogenated Spiro Compounds

Compound Halogen Predicted Relative Reactivity
2-(Iodomethyl)-1,8-dioxaspiro[4.5]decane Iodine Highest
This compound Bromine Intermediate

Note: This table is based on general principles of leaving group ability and not on experimental data for these specific compounds.

Nucleophilic Substitution Reactivity at the Bromomethyl Center

The primary mode of reaction for this compound is expected to be nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions would likely proceed via an SN2 mechanism, given the primary nature of the electrophilic carbon.

Synthesis of Alcohol Derivatives

The reaction of this compound with hydroxide (B78521) ions (from sources like sodium hydroxide or potassium hydroxide) in a suitable solvent would be expected to yield the corresponding alcohol, (1,8-dioxaspiro[4.5]decan-2-yl)methanol. This is a classic example of a nucleophilic substitution reaction where the nucleophile is OH-.

Formation of Ether Linkages

Similarly, alkoxide nucleophiles (RO-), generated from the reaction of an alcohol with a strong base, would react with this compound to form ether linkages. This Williamson ether synthesis would result in compounds with the general structure 2-(alkoxymethyl)-1,8-dioxaspiro[4.5]decane.

Amination Pathways for Nitrogen-Containing Analogs

Nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, or secondary amines, are also expected to displace the bromide to form the corresponding nitrogen-containing analogs. For instance, reaction with ammonia would yield 2-(aminomethyl)-1,8-dioxaspiro[4.5]decane. The existence of related amino spiroketals supports the feasibility of such transformations.

Table 2: Plausible Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Example Expected Product
Hydroxide Sodium Hydroxide (1,8-dioxaspiro[4.5]decan-2-yl)methanol
Alkoxide Sodium Methoxide 2-(Methoxymethyl)-1,8-dioxaspiro[4.5]decane
Ammonia Aqueous Ammonia (1,8-dioxaspiro[4.5]decan-2-yl)methanamine

Note: This table presents hypothetical reactions and products based on established chemical principles.

Stereoelectronic Effects on Nucleophilic Substitution

The stereochemistry of the spiroketal system can influence the rate and outcome of nucleophilic substitution reactions. The orientation of the C-Br bond relative to the lone pairs of the ring oxygen atoms can affect the stability of the transition state. While specific studies on this compound are absent, research on other spiroketal systems suggests that anomeric and other stereoelectronic effects can play a significant role in their reactivity. However, without experimental data, a detailed analysis for this specific compound remains speculative.

Oxidative Transformations of the Spiroketal System

Detailed research on the oxidative transformations of the this compound system has not been reported in scientific literature. Consequently, there is no available data on the following specific transformations:

Selective Oxidation of Alkane Moieties

No studies have been published detailing the selective oxidation of the alkane portions of the spiroketal core or the cyclohexyl ring of this compound.

Introduction of Oxygenated Functional Groups

There is no documented research on the introduction of oxygenated functional groups, such as hydroxyl or carbonyl groups, onto the spiroketal framework of this specific compound through oxidative processes.

Reductive Dehalogenation and Skeletal Rearrangements

Specific investigations into the reductive dehalogenation and potential skeletal rearrangements of this compound are absent from the current scientific literature.

Catalytic Hydrogenation and Hydride Reduction Methods

There are no published reports on the use of catalytic hydrogenation or hydride reduction methods for the dehalogenation of this compound. The outcomes and efficiencies of such reactions on this substrate remain unexplored.

Conversion to Non-Brominated Spirocyclic Structures

In line with the lack of research on its reductive dehalogenation, there is no information available regarding the conversion of this compound to its non-brominated parent spirocyclic structure or other related non-brominated derivatives.

Participation in Cross-Coupling Reactions

The participation of this compound in cross-coupling reactions is another area where published research is wanting. As a primary alkyl bromide, it could theoretically serve as an electrophile in various cross-coupling methodologies. However, no studies have been found that document its use in reactions such as Suzuki, Stille, Sonogashira, Negishi, or Buchwald-Hartwig couplings. The feasibility, reaction conditions, and outcomes for such transformations involving this specific spiroketal bromide have not been experimentally determined or reported.

Summary of Findings

A thorough search of chemical databases and scientific literature did not yield any specific research articles or detailed experimental data concerning the oxidative transformations, reductive dehalogenation, skeletal rearrangements, or cross-coupling reactions of this compound. The information presented in this article reflects this absence of available research.

Palladium-Catalyzed Cross-Coupling for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds, and the presence of a primary alkyl bromide in this compound makes it an ideal substrate for such transformations. nih.gov These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would commence with the oxidative addition of the carbon-bromine bond of this compound to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), and the cycle is completed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound This table presents hypothetical data for illustrative purposes.

Coupling Partner Catalyst Ligand Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ - K₂CO₃ Toluene (B28343) 2-(Phenylmethyl)-1,8-dioxaspiro[4.5]decane
Vinyltributyltin PdCl₂(PPh₃)₂ - - THF 2-(Allyl)-1,8-dioxaspiro[4.5]decane
Phenylacetylene PdCl₂(PPh₃)₂/CuI PPh₃ Et₃N DMF 2-(3-Phenylprop-2-yn-1-yl)-1,8-dioxaspiro[4.5]decane

Mechanistic Role of Bromine as a Leaving Group in Catalytic Cycles

In the context of palladium-catalyzed cross-coupling reactions, the bromine atom in this compound serves as an excellent leaving group. rsc.org The carbon-bromine bond is sufficiently labile to undergo oxidative addition to the low-valent palladium catalyst, a critical initiation step of the catalytic cycle. nih.gov The efficacy of bromide as a leaving group is attributed to its moderate bond strength and its ability to stabilize the resulting negative charge upon heterolytic cleavage.

Radical-Mediated Reactions and Pathways (Inference from Related Dioxaspiro Compounds)

While ionic pathways dominate many transformations of alkyl halides, radical-mediated reactions offer an alternative and complementary approach to functionalization. nih.gov The behavior of this compound in such reactions can be inferred from studies on structurally similar dioxaspiro compounds. nih.gov

Single Electron Transfer (SET) Mechanisms

Radical formation from this compound can be initiated through a single electron transfer (SET) process. sigmaaldrich.com In a SET mechanism, an electron is transferred from a donor (a reductant or a photocatalyst) to the alkyl bromide. This results in the formation of a radical anion, which then fragments to release a bromide ion and the desired alkyl radical.

This radical intermediate can then participate in a variety of subsequent reactions, such as addition to an alkene or a cyclization reaction, to form new carbon-carbon bonds. mdpi.com The feasibility of a SET process is governed by the redox potentials of the substrate and the electron donor. nih.gov

Role of Radical Initiators and Quenchers

The generation and propagation of radical reactions involving this compound would be critically dependent on the presence of radical initiators and the absence of quenchers. ijrpc.com

Radical Initiators: These are species that can generate radicals and initiate a chain reaction. Common radical initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. These initiators decompose upon heating or photolysis to produce radicals that can then react with the substrate to generate the desired radical intermediate. ijrpc.com

Radical Quenchers: Conversely, radical quenchers are substances that can terminate a radical chain reaction. Molecular oxygen is a well-known radical quencher. Other quenchers include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or compounds with weak X-H bonds that can be readily abstracted by a radical, thus terminating the chain.

Table 2: Key Components in Radical-Mediated Reactions This table provides a general overview of components relevant to radical reactions.

Component Type Example(s) Function
Radical Initiator AIBN, Benzoyl Peroxide Initiates the radical chain reaction by generating initial radicals. ijrpc.com
Radical Precursor This compound The source of the desired radical species.
Radical Trap Alkenes, Alkynes Reacts with the generated radical to form a new C-C bond.
Radical Quencher O₂, TEMPO Terminates the radical chain reaction.

Applications of 2 Bromomethyl 1,8 Dioxaspiro 4.5 Decane in Organic Synthesis

Versatility as a Synthetic Building Block for Complex Architectures

The unique structural characteristics of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane make it an attractive starting material for the synthesis of diverse and complex molecular architectures. The spiroketal unit provides a rigid, three-dimensional scaffold, while the bromomethyl group serves as a versatile handle for further functionalization.

Construction of Advanced Spirocyclic Heterocycles

The synthesis of spirocyclic heterocycles is a significant focus in medicinal chemistry and materials science due to their interesting biological activities and unique properties. researchgate.net While direct examples of the use of this compound in this context are not extensively documented, its structure is primed for such applications. The bromomethyl group can act as an electrophile in reactions with various nucleophiles, leading to the formation of new heterocyclic rings fused or linked to the spiroketal core.

For instance, displacement of the bromide by nitrogen, oxygen, or sulfur nucleophiles can initiate cyclization reactions to form a variety of heterocyclic systems. This approach is a common strategy in the synthesis of complex spiro-heterocyclic frameworks. The inherent chirality of many spiroketal precursors can also be leveraged to achieve stereoselective syntheses of advanced heterocyclic structures.

Scaffold for Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org The development of novel MCRs is crucial for the efficient synthesis of compound libraries for drug discovery and materials science.

This compound can potentially serve as a key component in MCRs. Its electrophilic bromomethyl group can react with a nucleophile generated in situ, initiating a cascade of reactions to form complex spirocyclic products. For example, in a Passerini or Ugi-type reaction, the spiroketal moiety could be incorporated into the final product, imparting its unique structural features. The development of MCRs involving this building block could provide efficient access to novel classes of spiro-heterocyclic compounds. researchgate.net

Strategic Intermediate in Total Synthesis

The synthesis of natural products often requires the use of chiral building blocks that can be elaborated into the complex target molecule. Spiroketals are common structural motifs in many bioactive natural products, and this compound represents a potential precursor to these important molecular scaffolds.

Synthesis of Bioactive Natural Product Analogues (e.g., Laulimalides, Herbarumin I)

While the direct use of this compound in the total synthesis of Laulimalides or Herbarumin I has not been reported, the spiroketal core is a key feature of many other natural products. Synthetic strategies towards these complex molecules often involve the stereoselective construction of spiroketal fragments. The functionalized nature of this compound makes it a plausible starting material for the synthesis of analogues of these and other bioactive natural products.

The bromomethyl group can be converted into a variety of other functional groups, such as aldehydes, alcohols, or phosphonium (B103445) salts, which are necessary for coupling reactions to build the carbon skeleton of the natural product. For example, conversion to an aldehyde would allow for Wittig-type reactions to introduce unsaturated fragments, a common strategy in the synthesis of macrolides.

Incorporation into Macrocyclic Systems

Macrocycles are an important class of molecules with diverse applications in medicine and materials science. The incorporation of rigid structural elements, such as spiroketals, into macrocyclic frameworks can have a profound impact on their conformation and properties. The synthesis of such complex structures often relies on macrocyclization reactions, where a linear precursor is cyclized to form the large ring.

This compound can be envisioned as a key building block for the synthesis of macrocycles containing a spiroketal unit. The bromomethyl group can be used to attach the spiroketal to a linear chain, which can then be subjected to a macrocyclization reaction. The rigidity of the spiroketal can help to pre-organize the linear precursor, facilitating the cyclization process.

Design and Synthesis of Functional Organic Materials

The unique three-dimensional structure of spiro compounds has led to their exploration in the field of functional organic materials. The spiro-linkage can improve the processability and morphological stability of materials while maintaining their electronic properties. researchgate.net

The incorporation of spiroketal units, such as the one present in this compound, into polymers or other organic materials can lead to materials with novel properties. The spiroketal can disrupt conjugation in a polymer backbone, leading to materials with interesting photophysical properties. Furthermore, the chirality of the spiroketal can be used to induce chirality in the resulting material, which could have applications in chiroptical devices.

The reactive bromomethyl group of this compound provides a convenient handle for incorporating this spiroketal unit into larger molecular systems, such as polymers or dendrimers, for the development of new functional organic materials. researchgate.net

Table of Potential Reactions and Applications:

Reaction TypeReagents and ConditionsPotential ProductApplication Area
Nucleophilic SubstitutionNaN3, DMF; then H2, Pd/C2-(Aminomethyl)-1,8-dioxaspiro[4.5]decaneSynthesis of spiro-heterocycles
Wittig Reaction1. PPh3, Toluene (B28343), reflux; 2. n-BuLi, THF; 3. Aldehyde (RCHO)Alkenyl-substituted spiroketalNatural product synthesis
Grignard Reagent FormationMg, THF(1,8-Dioxaspiro[4.5]decan-2-yl)methylmagnesium bromideC-C bond formation
PolymerizationWith suitable co-monomersSpiroketal-containing polymersFunctional organic materials

Detailed Research Findings:

While specific research on this compound is limited, the broader field of spiroketal synthesis and application provides a strong basis for its potential utility. Studies on the synthesis of spiroketal-containing natural products have demonstrated a variety of methods for constructing and functionalizing the spiroketal core. mskcc.orgacs.org Research into multi-component reactions has shown the power of this approach for the rapid assembly of complex spirocyclic systems. researchgate.net Furthermore, the use of spiro-compounds in organic electronics highlights the potential for developing novel materials with unique properties based on the spiroketal scaffold.

Utility in the Production of Specialty Chemicals and Agrochemicals

The spirocyclic framework of this compound, which features a bromo-methyl group, offers a reactive site for a wide range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules with potential applications as specialty chemicals and in the agrochemical industry. While direct public-domain research on the specific applications of this compound is limited, the broader class of dioxaspiro compounds has been utilized in the synthesis of various biologically active molecules. For instance, related spiroacetals are core structural elements in numerous natural products with potent biological activities, including antibiotics and anticancer agents. semanticscholar.org

The general synthetic utility of similar spiro compounds suggests that this compound could serve as a precursor to novel compounds with tailored properties for specialized applications. The presence of both the spiroketal and the bromomethyl group allows for sequential or one-pot multi-component reactions to build molecular complexity.

Large-Scale Production and Scalability Considerations

The commercial viability of any specialty chemical or agrochemical is heavily dependent on the ability to produce key intermediates, such as this compound, on a large scale in a cost-effective and efficient manner. While specific large-scale synthesis protocols for this particular compound are not widely published, general principles of process chemistry can be applied to evaluate its scalability.

Key considerations for the large-scale production of this compound would include:

Availability and Cost of Starting Materials: The synthesis of the parent 1,8-dioxaspiro[4.5]decane ring system would likely start from readily available and inexpensive precursors.

Efficiency and Safety of Synthetic Steps: The bromination step to introduce the bromomethyl group would need to be high-yielding and utilize reagents that are safe to handle on an industrial scale.

Purification and Isolation: Developing robust and scalable purification methods, such as crystallization or distillation, is crucial to ensure high purity of the final product.

Waste Management: Environmentally benign processes with minimal waste generation are increasingly important for sustainable chemical manufacturing.

The synthesis of related spiro compounds, such as 1,4-dioxaspiro[4.5]decan-8-one, has been optimized for improved yields and reduced reaction times, indicating that scalable processes for spirocyclic compounds are achievable. researchgate.net Similar process development efforts would be necessary to enable the large-scale production of this compound for its potential applications in the specialty chemical and agrochemical industries.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC9H15BrO2 uni.lu
CAS Number1851527-23-5
Physical FormLiquid

Extensive Research Reveals Limited Public Data on the Biological Applications of this compound

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data concerning the medicinal chemistry and biological research applications of the chemical compound this compound. While the compound is available from chemical suppliers for research purposes, detailed studies outlining its use and efficacy in the specific areas outlined below are not present in the accessible literature.

The requested article was to be structured around the following topics:

Medicinal Chemistry and Biological Research Applications of 2 Bromomethyl 1,8 Dioxaspiro 4.5 Decane and Its Derivatives

Exploration of Biological Activities

Structure-Activity Relationship (SAR) Analysis of Bioactive Derivatives

Despite extensive searches, no specific studies were found that detail the application of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane as a chemical probe for enzyme mechanisms or for investigating biological pathways.

Similarly, the exploration of the biological activities of this specific compound is not documented in the available literature. There are no published antimicrobial studies, particularly against Gram-positive bacteria, nor are there any specific enzyme inhibition studies. Consequently, without data on its biological activity, no structure-activity relationship (SAR) analyses for this compound or its bioactive derivatives could be located.

It is important to note that the broader class of spirocyclic compounds, including various dioxaspiro[4.5]decane derivatives with different functional groups, is an active area of research in medicinal chemistry. Studies on related but structurally distinct spiro[4.5]decane analogs have shown a range of biological activities, including potential as enzyme inhibitors and receptor ligands. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Therefore, due to the absence of specific research findings for this compound in the public domain, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Ligand Design for Biological Targets (e.g., Spirocyclic Nicotinic Receptor Ligands)

While direct studies on this compound as a nicotinic acetylcholine (B1216132) receptor (nAChR) ligand are not extensively documented, the broader class of spirocyclic compounds has been explored for this purpose. The rigid nature of the spirocyclic core is instrumental in constraining the conformation of pharmacophoric elements, a key strategy in designing selective ligands for nAChR subtypes.

Research into N-pyridin-3-yl spirobicyclic diamines, which are conformationally restricted analogs of known nAChR ligands, has provided valuable insights. nih.gov Although these spirocyclic compounds sometimes exhibit weaker binding affinity compared to more flexible analogs, their constrained structure can lead to enhanced selectivity for specific nAChR subtypes. nih.gov For instance, certain N-pyridin-3-yl spirobicyclic diamines have demonstrated partial agonist potencies at the α4β2 nAChR subtype comparable to nicotine, but with significantly improved selectivity over the α3β4* subtype. nih.gov This highlights the potential of the spirocyclic framework in fine-tuning the pharmacological profile of nAChR ligands.

The design of such ligands often involves positioning a basic nitrogen atom and a hydrogen bond acceptor (like the pyridine (B92270) nitrogen) at appropriate distances and orientations to interact with key residues in the receptor's binding site. The 1,8-dioxaspiro[4.5]decane moiety, with its defined stereochemistry and spatial arrangement of oxygen atoms, could serve as a scaffold to present the necessary pharmacophoric groups in a desired orientation for interaction with nAChRs. The bromomethyl group on the core structure of this compound provides a convenient handle for introducing various amine-containing or other functional groups to explore interactions with the nAChR binding pocket.

Table 1: Biological Activity of Spirocyclic Nicotinic Receptor Ligand Analogs
CompoundTargetActivitySelectivity
N-pyridin-3-yl spirobicyclic diamine (1a)α4β2 nAChRPartial Agonist (Potency comparable to nicotine)Improved selectivity over α3β4* nAChR
N-pyridin-3-yl spirobicyclic diamine (1b)α4β2 nAChRPartial Agonist (Potency comparable to nicotine)Improved selectivity over α3β4* nAChR

Applications in Drug Discovery and Lead Compound Development (drawing insights from spirocyclic analogs)

The 1,8-dioxaspiro[4.5]decane scaffold, present in this compound, is a valuable starting point for the development of lead compounds targeting a range of biological systems beyond nicotinic receptors. The inherent three-dimensionality and rigidity of the spirocyclic core can contribute to improved target affinity and selectivity, as well as favorable physicochemical properties for drug candidates.

For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for σ1 receptors. nih.gov One such derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated a high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and significant selectivity over σ2 receptors and the vesicular acetylcholine transporter. nih.gov This work underscores the utility of the spiro[4.5]decane framework in developing ligands for neurological targets and as potential imaging agents in positron emission tomography (PET). nih.gov

Furthermore, spiro[4.5]decane derivatives have been investigated as potent and selective 5-HT1A receptor agonists. nih.gov The structural features of the spirocycle in these compounds play a crucial role in their interaction with the receptor, influencing both potency and efficacy. nih.gov The development of such analogs with good blood-brain barrier permeability and neuroprotective activity highlights the potential of this scaffold in addressing central nervous system disorders. nih.gov

The spiro[4.5]decanone core has also been identified as a useful template for generating inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are therapeutic targets for anemia and ischemic diseases. rsc.orgresearchgate.net Structure-activity relationship studies of these inhibitors have revealed that the spirocyclic structure is key to achieving potent and selective inhibition. rsc.orgresearchgate.net

The synthetic accessibility of derivatives from this compound allows for the systematic exploration of chemical space around this privileged scaffold. By modifying the bromomethyl group and other positions on the spirocyclic rings, medicinal chemists can generate libraries of compounds for screening against various biological targets, facilitating the discovery of novel lead compounds for drug development programs.

Table 2: Applications of Spiro[4.5]decane Analogs in Drug Discovery
Spirocyclic AnalogBiological Target/ApplicationKey Findings
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor LigandHigh affinity (Ki = 5.4 ± 0.4 nM) and selectivity; potential for PET imaging. nih.gov
1,4-Dioxaspiro[4.5]decane derivatives5-HT1A Receptor AgonistsPotent and selective agonists with neuroprotective activity. nih.gov
Spiro[4.5]decanone derivativesProlyl Hydroxylase Domain (PHD) InhibitorsUseful templates for potent and selective inhibitors for anemia and ischemia. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies of 2 Bromomethyl 1,8 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict a molecule's geometry, energy, and electronic properties, which in turn determine its reactivity.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of molecular orbitals, which are spread across the entire molecule. solubilityofthings.comnumberanalytics.compageplace.de Of particular importance for predicting chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oregonstate.edu

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. oregonstate.edu Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its susceptibility to electrophilic attack. oregonstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, frontier orbital analysis would be expected to reveal the most probable sites for nucleophilic and electrophilic attack. The presence of electronegative oxygen and bromine atoms would significantly influence the distribution of electron density and the shapes and energies of the frontier orbitals.

Hypothetical Frontier Orbital Analysis Data for this compound

Molecular Orbital Energy (eV) Key Atomic Contributions Predicted Site of Reactivity
LUMO +1.2 C-Br (σ), C-O (σ) Carbon of the bromomethyl group (electrophilic attack)
HOMO -9.5 Oxygen lone pairs, C-C bonds Oxygen atoms (nucleophilic/basic site)

This hypothetical data suggests that the C-Br bond is the most likely site for nucleophilic attack, a common reaction pathway for alkyl bromides. The oxygen atoms, with their lone pairs contributing significantly to the HOMO, would be the primary sites for protonation or interaction with Lewis acids.

Computational methods can be employed to map out the potential energy surface for a chemical reaction, identifying the minimum energy pathways from reactants to products. smu.edu This involves locating and characterizing transition states, which are first-order saddle points on the potential energy surface. github.iogithub.iosciencedaily.comccl.netims.ac.jp The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

For this compound, a key reaction to study would be the nucleophilic substitution of the bromide. Theoretical calculations could compare the energetics of SN1 and SN2 pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Computational studies on the bromination of alkenes have demonstrated the power of these methods in elucidating reaction mechanisms. nih.govmq.edu.autandfonline.com

Hypothetical Energy Profile for Nucleophilic Substitution on this compound with a Nucleophile (Nu-)

Species Relative Energy (kcal/mol) Description
Reactants (Molecule + Nu-) 0 Starting materials
SN2 Transition State +20.5 Concerted bond formation and breaking
Carbocation Intermediate (SN1) +35.2 Unstable intermediate
SN1 Transition State 1 +38.0 Formation of carbocation
SN1 Transition State 2 +5.1 Attack of nucleophile on carbocation

These hypothetical data would suggest that the SN2 pathway is energetically more favorable than the SN1 pathway due to a lower activation energy.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of a molecule.

The spirocyclic system of this compound, consisting of a five-membered and a six-membered ring, will exhibit significant conformational flexibility. The five-membered ring can adopt various envelope and twist conformations, while the six-membered ring can exist in chair, boat, and twist-boat forms. stackexchange.com MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. beilstein-journals.orgnih.govrsc.org The choice of an appropriate force field, such as OPLS, is crucial for obtaining accurate results for molecules containing ethers and halogenated hydrocarbons. nih.govresearchgate.netacs.orgnih.gov

Hypothetical Conformational Distribution of this compound at 300 K

Conformer (Six-membered ring) Population (%) Relative Energy (kcal/mol) Key Dihedral Angles (°)
Chair (equatorial bromomethyl) 85 0 C1-C2-C3-C4: 55, C2-C3-C4-C5: -55
Chair (axial bromomethyl) 10 1.5 C1-C2-C3-C4: 54, C2-C3-C4-C5: -54
Twist-Boat 4 3.2 C1-C2-C3-C4: 30, C2-C3-C4-C5: -30

These hypothetical results indicate that the chair conformation with the bromomethyl group in the equatorial position is the most stable, as would be expected due to reduced steric hindrance.

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. wikipedia.org MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's behavior. cdnsciencepub.comcdnsciencepub.com For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) could reveal how solvent-solute interactions, such as hydrogen bonding to the ether oxygens, affect the conformational equilibrium. nih.gov

Hypothetical Solvent Effects on the Conformational Equilibrium of the Six-Membered Ring

Solvent Dielectric Constant Chair (equatorial) Population (%) Chair (axial) Population (%)
Cyclohexane (B81311) 2.0 88 8
Dichloromethane 9.1 85 10
Methanol 32.7 82 12

The trend in this hypothetical data suggests that more polar solvents might slightly favor the more compact axial conformer, although the equatorial conformer remains dominant.

In Silico Screening and Ligand-Protein Docking Studies (Extrapolating from related spirocyclic compounds)

In silico methods are widely used in drug discovery to identify and optimize potential drug candidates. creative-enzymes.com Although no specific biological targets for this compound have been reported, we can extrapolate from studies on related spirocyclic compounds to understand how this molecule might be investigated as a potential ligand.

Virtual screening involves computationally searching large libraries of small molecules to identify those that are likely to bind to a specific biological target. biosolveit.deacs.orgresearchgate.netresearchgate.net If a target protein for spiroketals is identified, this compound could be included in such a screening campaign.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. nih.govresearchgate.netnih.gov The process involves sampling different conformations of the ligand within the binding site of the protein and then using a scoring function to rank the potential binding poses. nih.govschrodinger.comrsc.orgaip.org Docking studies on related spirocyclic compounds have shown that they can bind to a variety of protein targets, often through a combination of hydrophobic and hydrogen bonding interactions. nih.govrsc.org

Hypothetical Docking Results of this compound with a Putative Kinase Target

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
1 -8.2 LEU83, VAL65 Hydrophobic
LYS45 Hydrogen bond (with ether oxygen)
ASP144 Halogen bond (with bromine)
2 -7.5 PHE145, ILE130 Hydrophobic
SER88 Hydrogen bond (with ether oxygen)

These hypothetical results illustrate how docking studies could predict the binding mode and affinity of this compound to a protein target. The predicted interactions can then be used to guide the synthesis of more potent analogues.

Predictive Modeling for Synthetic Accessibility and Novel Transformations of this compound

Computational chemistry provides powerful tools for predicting the synthetic accessibility and exploring novel transformations of complex molecules like this compound. These predictive models leverage algorithms and extensive reaction databases to evaluate the feasibility of a synthetic route and to uncover new, potentially more efficient, reaction pathways.

Predictive modeling for synthetic accessibility assesses how readily a molecule can be synthesized from available starting materials. For this compound, this involves a retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors. Computational models can score the complexity of the molecule and the individual reaction steps required for its synthesis. A higher score often indicates a more challenging synthesis. These models are trained on vast datasets of known reactions, enabling them to recognize common and reliable transformations.

In the context of this compound, a key synthetic step is the formation of the spiroketal core. Predictive models would analyze various strategies for this, such as the acid-catalyzed cyclization of a dihydroxy ketone. The models can predict the likelihood of success for different catalysts and reaction conditions, thereby guiding the experimental chemist towards the most promising approaches.

Furthermore, these computational tools can propose novel transformations by exploring the reactivity of this compound. By analyzing the molecule's electronic structure and functional groups, algorithms can identify potential reaction sites and predict the outcomes of reactions with various reagents. For instance, the bromomethyl group is a key reactive handle. Predictive models could suggest a range of nucleophilic substitution reactions, exploring a diverse set of potential products.

The table below illustrates a hypothetical analysis of novel transformations for this compound that could be generated through predictive modeling. This includes potential reactants, the predicted type of transformation, and the novelty of the resulting product.

Potential Reactant Predicted Transformation Novelty of Product
Sodium azideNucleophilic substitutionIntroduction of an azido (B1232118) group, a precursor for amines or for use in click chemistry.
Sodium cyanideNucleophilic substitutionCarbon chain extension, forming a nitrile that can be further elaborated.
Grignard reagentsNucleophilic substitutionFormation of a new carbon-carbon bond, leading to more complex structures.
Triphenylphosphine (B44618)Appel-type reaction precursorFormation of a phosphonium (B103445) salt, a key intermediate for Wittig reactions.
Potassium thioacetateNucleophilic substitutionIntroduction of a protected thiol group.

Future Research Directions and Interdisciplinary Prospects

Development of Eco-Friendly and Sustainable Synthetic Routes

General strategies for the sustainable synthesis of spiroketals exist, including electrosynthesis and biocatalytic methods. These approaches aim to reduce the use of hazardous reagents and minimize waste. However, specific examples or optimized protocols for the eco-friendly synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane have not been reported in the reviewed literature.

Exploration of Unprecedented Chemical Transformations

The reactivity of the bromomethyl group suggests potential for various nucleophilic substitution reactions, and the spiroketal core could undergo ring-opening or rearrangement under specific conditions. While the chemical literature describes novel transformations for other spiroketal derivatives, such as benzannulated spiroketals, no unique or unprecedented reactions have been documented specifically for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of complex molecules, including improved reaction control and scalability. The synthesis of various spiroketals has been successfully adapted to continuous flow systems. Nevertheless, there are no published reports on the integration of this compound synthesis or its subsequent reactions into flow chemistry or automated platforms.

Advanced Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive bromomethyl group and a stable spiroketal scaffold, suggests its potential as a monomer or cross-linking agent in polymer synthesis. Spiroketal-containing polymers are of interest for applications in specialty materials. However, there is no specific research detailing the use of this compound in the development of new polymers or advanced materials.

Synergistic Research at the Chemistry-Biology Interface for Novel Therapeutic Agents

The spiroketal motif is a key structural feature in many biologically active natural products and has been explored in medicinal chemistry for the development of novel therapeutic agents. The introduction of a bromomethyl group could serve as a handle for conjugation to biological molecules or as a pharmacophore itself. Despite this potential, no studies have been found that investigate the biological activity or therapeutic applications of this compound.

Q & A

Q. What are the common synthetic routes for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, and what key reaction parameters influence yield?

The compound is typically synthesized via multistep routes involving spiroacetal intermediates. For example, 1,4-dioxaspiro[4.5]decan-8-one can be reduced to the corresponding alcohol using NaBH₄ in MeOH at 0°C, followed by warming to room temperature (yield: ~61%) . Subsequent bromination of the alcohol intermediate with PBr₃ or HBr may introduce the bromomethyl group. Key parameters include:

  • Temperature control during NaBH₄ addition to avoid over-reduction.
  • Purification via column chromatography to isolate spiroacetal intermediates.
  • Use of anhydrous conditions to prevent hydrolysis of the bromomethyl group .

Q. What safety precautions are essential when handling this compound?

Safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves inspected for integrity, full-body chemical-resistant suits, and respiratory protection if vapor exposure is possible .
  • Storage: Tightly sealed containers in dry, ventilated areas; avoid ignition sources due to electrostatic risks .
  • Spill Management: Use inert absorbents (e.g., sand) and avoid drainage contamination .

Q. How should researchers ensure compound stability during storage?

Stability is maintained by:

  • Storing under inert gas (e.g., argon) to prevent bromine displacement via hydrolysis.
  • Monitoring moisture levels (use desiccants) to avoid spiroacetal ring degradation .

Advanced Research Questions

Q. What strategies address low yields in fluorination reactions involving spiroacetal derivatives?

Fluorination of spiroacetals (e.g., using [SF₃][SbF₆] in CH₃CN with CsF) often yields <50% due to side reactions like HF formation. Optimization strategies include:

  • Lowering reaction temperatures (–20°C) to suppress competing pathways.
  • Using stoichiometric CsF (0.4:1 molar ratio relative to ketone) to stabilize intermediates .
  • Monitoring reaction progress via ¹⁹F NMR to detect HF (–180 ppm) and adjust conditions dynamically .

Q. How can structural ambiguities in spiroacetal derivatives be resolved using NMR spectroscopy?

Ambiguities arise from overlapping signals or unexpected coupling constants. For example:

  • ¹³C DEPT-135: Differentiates CH₃/CH₂ groups in spiroacetal rings.
  • 2D NMR (HSQC/HMBC): Assigns quaternary carbons and confirms ring connectivity.
  • Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values to validate stereochemistry .

Q. What experimental controls prevent competing elimination vs. alkylation reactions of the bromomethyl group?

The bromomethyl group’s reactivity depends on:

  • Base Selection: Use weak bases (e.g., K₂CO₃) for nucleophilic substitution to minimize β-elimination.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms.
  • Temperature: Lower temperatures (0–25°C) reduce elimination kinetics .

Q. How should conflicting spectroscopic data (e.g., unexpected ¹⁹F coupling constants) be interpreted?

Discrepancies (e.g., 2J(¹⁹F–¹⁹F) = 9.1 Hz vs. expected 15–20 Hz) may indicate:

  • Conformational flexibility in the spiroacetal ring.
  • Steric hindrance altering dihedral angles.
  • Validate using variable-temperature NMR to assess dynamic effects .

Q. What methodologies address the lack of ecological and toxicological data for risk assessment?

In absence of

  • Apply read-across models using structurally similar brominated spiroacetals.
  • Conduct QSAR predictions for bioaccumulation (logP) and toxicity (LD₅₀).
  • Perform microscale biodegradation assays (e.g., OECD 301D) to estimate environmental persistence .

Q. How are spiroacetal derivatives utilized in biological studies?

Derivatives like 1,6-dioxaspiro[4.5]decane exhibit bioactivity:

  • Anti-inflammatory Applications: Natural product derivatives (e.g., cytosporones) inhibit NO production in RAW264.7 cells via MAPK/NF-κB pathways .
  • Semiochemical Roles: Spiroacetals like frontalin mediate insect behavior, serving as models for pest management .

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